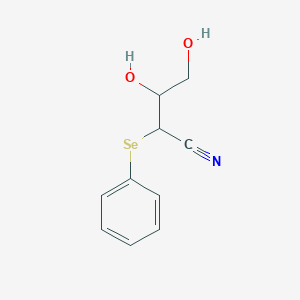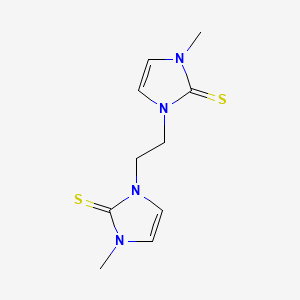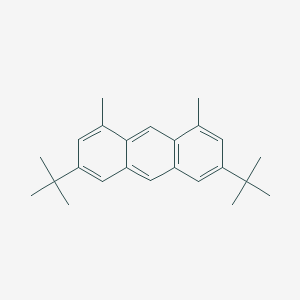
Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tert-butyl groups and two methyl groups attached to the anthracene core. The molecular formula of this compound is C22H26, and it has a molecular weight of 290.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- typically involves the alkylation of anthracene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the anthracene, followed by the addition of tert-butyl chloride and methyl iodide to introduce the tert-butyl and methyl groups, respectively .
Industrial Production Methods
the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to its production .
Chemical Reactions Analysis
Types of Reactions
Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and dihydroanthracene derivatives .
Scientific Research Applications
Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene, 3,6-bis(1,1-dimethylethyl)-: Similar in structure but differs in the arrangement of the aromatic rings.
Anthracene, 9,10-dimethyl-: Lacks the tert-butyl groups, leading to different chemical properties.
Anthracene, 2,6-bis(1,1-dimethylethyl)-: Similar but with tert-butyl groups in different positions.
Uniqueness
Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications, such as in the development of organic semiconductors and advanced materials .
Properties
CAS No. |
142141-89-7 |
|---|---|
Molecular Formula |
C24H30 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3,6-ditert-butyl-1,8-dimethylanthracene |
InChI |
InChI=1S/C24H30/c1-15-9-19(23(3,4)5)12-17-11-18-13-20(24(6,7)8)10-16(2)22(18)14-21(15)17/h9-14H,1-8H3 |
InChI Key |
LSPBYBHRLXQGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC3=C(C=C12)C(=CC(=C3)C(C)(C)C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


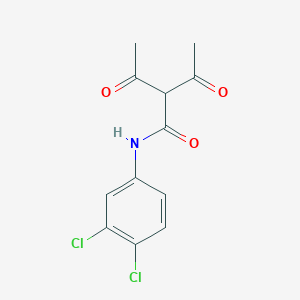
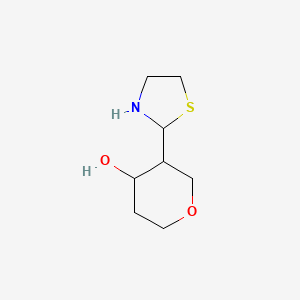
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
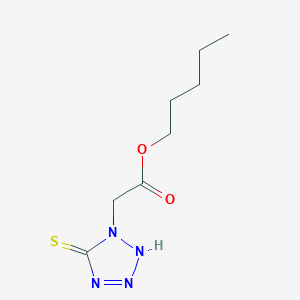
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
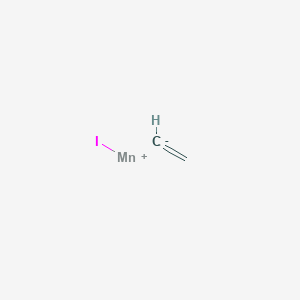
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)

